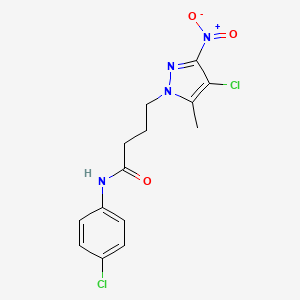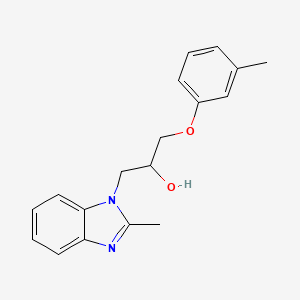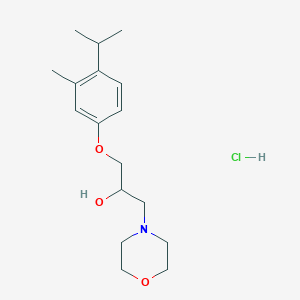
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
作用机制
The exact mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide is not fully understood, but it is believed to act on various molecular targets in the body. Some of the potential targets include:
1. Nitric oxide: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been shown to modulate the activity of nitric oxide, a molecule that plays a key role in various physiological processes.
2. Inflammatory cytokines: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been found to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response.
3. Ion channels: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has also been shown to modulate the activity of ion channels, which are proteins that allow ions to pass through cell membranes.
Biochemical and Physiological Effects:
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has a wide range of biochemical and physiological effects, including:
1. Anti-inflammatory: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Neuroprotective: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anticancer: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has also been studied for its potential anticancer properties, with researchers investigating its ability to inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide in lab experiments is its wide range of potential applications. This compound has been studied for its potential therapeutic effects in a variety of fields, making it a versatile tool for researchers.
However, there are also some limitations to using 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, the synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide can be quite complex, which may limit its availability for use in lab experiments.
未来方向
There are many potential future directions for research on 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide. Some of the most promising areas of investigation include:
1. Further studies on the compound's mechanisms of action: A better understanding of how 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide works at the molecular level could help researchers identify new therapeutic applications for this compound.
2. Clinical trials: While 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has shown promise in preclinical studies, more research is needed to determine its safety and efficacy in human subjects.
3. Combination therapies: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
4. Development of new analogs: Researchers could develop new analogs of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide with improved pharmacokinetic properties and therapeutic potential.
合成方法
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and solvents, and can be quite complex. However, the exact details of the synthesis method are beyond the scope of this paper.
科学研究应用
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of fields. Some of the most promising areas of research include:
1. Neuroprotection: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-inflammatory: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anticancer: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has also been studied for its potential anticancer properties, with researchers investigating its ability to inhibit the growth and spread of cancer cells.
属性
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(4-chlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O3/c1-9-13(16)14(20(22)23)18-19(9)8-2-3-12(21)17-11-6-4-10(15)5-7-11/h4-7H,2-3,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHGHFXVKQZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)



